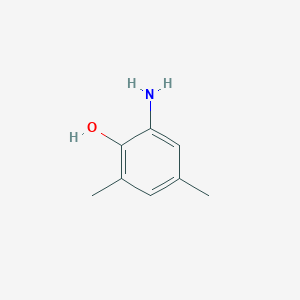

2-Amino-4,6-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISWNAMJAQRJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068315 | |

| Record name | Phenol, 2-amino-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41458-65-5 | |

| Record name | 2-Amino-4,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41458-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2,4-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041458655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41458-65-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-4,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-2,4-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP2DV08M9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,6-dimethylphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylphenol is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, comprising a phenol ring with an amino group and two methyl substituents, make it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and analysis, and an exploration of its applications, particularly in the realm of drug discovery and development.

Compound Identification and Nomenclature

-

IUPAC Name: this compound

-

CAS Number: 41458-65-5

-

Molecular Formula: C₈H₁₁NO[1]

-

Molecular Weight: 137.18 g/mol [1]

-

Synonyms: 6-Amino-2,4-xylenol, 2,4-Dimethyl-6-aminophenol, 2-Hydroxy-3,5-dimethylaniline

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Physical State | Solid at room temperature | |

| Melting Point | 130 °C | [1] |

| Boiling Point | 244.7 ± 28.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| pKa (predicted) | 10.42 ± 0.23 | |

| Solubility | While specific quantitative data is limited, aminophenols generally exhibit solubility in organic solvents such as methanol, ethanol, and acetone. Solubility in water is expected to be limited but can be influenced by pH. |

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the interplay of its hydroxyl and amino functional groups, as well as the electron-donating methyl groups on the aromatic ring. The amino group can undergo diazotization, acylation, and alkylation reactions, while the phenolic hydroxyl group can be alkylated or acylated.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 4,6-dimethyl-2-nitrophenol. This transformation can be achieved using various reducing agents. Below is a representative protocol adapted from general procedures for the reduction of nitrophenols.

Reaction Scheme:

Caption: Synthesis of this compound via reduction.

Experimental Protocol: Reduction of 4,6-Dimethyl-2-nitrophenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 4,6-dimethyl-2-nitrophenol (1 equivalent) in a suitable solvent such as water or ethanol.

-

Addition of Reducing Agent:

-

Method A (Sodium Sulfide): Add a solution of sodium sulfide (approximately 3-4 equivalents) in water to the stirred suspension. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature, often between 60-80°C.[2]

-

Method B (Catalytic Hydrogenation): Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to a solution of the nitro compound in ethanol or methanol. The flask is then evacuated and filled with hydrogen gas (from a balloon or a hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Method C (Tin and Hydrochloric Acid): Add granulated tin (2-3 equivalents) to the suspension of the nitro compound, followed by the slow addition of concentrated hydrochloric acid. The reaction is exothermic and should be controlled with an ice bath.

-

-

Reaction Monitoring: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up and Purification:

-

For Method A: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the product. The crude product can be collected by filtration.[2]

-

For Method B: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

For Method C: After the reaction, carefully neutralize the excess acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure product.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and for confirming its structure. A combination of spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.

Typical HPLC Conditions:

-

Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH).

-

Detection: UV-Vis detector at a wavelength determined by the UV spectrum of the compound.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

Caption: General workflow for HPLC analysis.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, the amino protons, and the hydroxyl proton. The aromatic protons will likely appear as singlets due to their substitution pattern. The chemical shifts of the -NH₂ and -OH protons can be broad and their positions may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

Broad O-H stretching vibration (phenol) around 3200-3600 cm⁻¹.

-

N-H stretching vibrations (primary amine) in the region of 3300-3500 cm⁻¹.

-

C-N stretching vibrations around 1250-1350 cm⁻¹.

-

C-O stretching vibrations around 1200-1260 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 137. The fragmentation pattern would likely involve the loss of methyl groups or other characteristic fragments.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of pharmacologically active molecules. Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds. While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents.

The aminophenol scaffold is a key component in a range of pharmaceuticals. For instance, derivatives of aminophenols have been investigated for their analgesic, anti-inflammatory, and antioxidant properties. The presence of the methyl groups in this compound can influence the lipophilicity and metabolic stability of the resulting drug candidates, which are critical parameters in drug design.

The amino group provides a handle for the introduction of various side chains and functional groups through amide bond formation or other coupling reactions, allowing for the exploration of structure-activity relationships (SAR). Similarly, the hydroxyl group can be modified to generate ethers or esters, further expanding the chemical diversity of potential drug candidates.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazard Statements: Toxic if swallowed, in contact with skin, and if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for the construction of novel molecular entities. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and a summary of analytical techniques for its characterization. Further research into the pharmacological activities of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

-

Organic Syntheses Procedure. 2-amino-4-nitrophenol. [Link]

-

PubChem. 4-Amino-2,6-dimethylphenol. [Link]

-

NIST. Phenol, 2,4,6-tris[(dimethylamino)methyl]-. [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

-

RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]

-

Scribd. 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. [Link]

- Google Patents.

-

MDPI. Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. [Link]

-

PubMed. Catalytic reduction of 4-nitrophenol over Ni-Pd nanodimers supported on nitrogen-doped reduced graphene oxide. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubChem. 2,6-Dimethylphenol. [Link]

-

ResearchGate. Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. [Link]

-

MDPI. High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. [Link]

-

Science.gov. pharmacologically active derivatives: Topics by Science.gov. [Link]

-

PubChem. 2-Amino-4,5-dimethylphenol. [Link]

-

Indian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

-

PubMed. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. [Link]

-

PMC. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Medizinische Fakultät Münster. Amino acids. [Link]

-

NIST. Phenol, 2,6-dimethyl-. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-4,6-dimethylphenol: Properties, Synthesis, and Applications in Pharmaceutical Research

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the strategic selection of intermediates is paramount to the successful construction of complex molecular architectures. 2-Amino-4,6-dimethylphenol is a substituted aromatic compound whose bifunctional nature—possessing both a nucleophilic amine and a reactive phenol group—renders it a valuable building block for a variety of heterocyclic scaffolds. This guide provides a comprehensive technical overview of its chemical identity, properties, logical synthesis pathways, and critical applications, with a focus on its role as a precursor in the development of bioactive compounds.

Part 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named according to IUPAC nomenclature, which defines its structure as a phenol ring substituted with an amino group at position 2 and two methyl groups at positions 4 and 6.

IUPAC Name: this compound[1][2]

Due to historical naming conventions and its relationship to other common chemicals, it is also known by several synonyms. Understanding these is crucial for comprehensive literature and patent searches.

Common Synonyms:

-

6-Amino-2,4-xylenol[3]

-

4,6-Dimethyl-2-aminophenol[3]

-

2-Hydroxy-3,5-dimethylaniline[3]

-

1-Amino-2-hydroxy-3,5-dimethylbenzene[3]

For precise documentation and database retrieval, a set of unique identifiers is used globally.

| Identifier | Value | Source |

| CAS Number | 41458-65-5 | [1][3][4] |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [1][3] |

| InChI Key | GISWNAMJAQRJPC-UHFFFAOYSA-N | [1] |

| EC Number | 255-380-2 | [3] |

| PubChem CID | 100530 |

Part 2: Physicochemical and Computed Properties

The physical and chemical properties of an intermediate dictate its handling, reaction conditions, and purification strategies. Below is a summary of key data for this compound.

| Property | Value | Notes |

| Physical Form | Solid | [2] |

| Melting Point | 130 °C | [3] |

| Boiling Point | 244.7 ± 28.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 101.8 ± 24.0 °C | [3] |

| Topological Polar Surface Area | 46.2 Ų | [3] |

| XLogP3 | 1.6 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Part 3: Synthesis Pathway and Experimental Protocol

Conceptual Framework: The Logic of Synthesis

The synthesis of this compound is most logically achieved via a two-step process starting from the readily available precursor, 2,4-dimethylphenol. This pathway leverages fundamental and reliable organic transformations: electrophilic aromatic substitution (nitration) followed by reduction.

-

Nitration: The first step involves the regioselective nitration of 2,4-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators. The position ortho to the powerful hydroxyl group (C6) and para to the C4-methyl group is sterically unhindered and electronically activated, making it the prime site for nitration to yield 4,6-dimethyl-2-nitrophenol.

-

Reduction: The second step is the reduction of the nitro group to a primary amine. This is a standard transformation with a high degree of reliability. Catalytic hydrogenation is a common, clean, and efficient method for this purpose.

The overall workflow is a robust and scalable approach to the target molecule.

Caption: Plausible two-step synthesis of this compound.

Protocol: Reduction of 4,6-Dimethyl-2-nitrophenol

This protocol is based on well-established procedures for the reduction of nitrophenols to aminophenols, such as the synthesis of 2-amino-4-methoxyphenol via catalytic hydrogenation.[5]

Objective: To synthesize this compound by the catalytic hydrogenation of 4,6-dimethyl-2-nitrophenol.

Materials:

-

4,6-dimethyl-2-nitrophenol (1 equivalent)

-

Palladium on carbon (5% Pd/C, ~3% w/w of substrate)

-

Ethanol (or Methanol), reagent grade

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Parr hydrogenator or similar hydrogenation apparatus

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., Nitrogen) to remove any residual oxygen.

-

Charging the Reactor: To the vessel, add 4,6-dimethyl-2-nitrophenol and ethanol. The amount of solvent should be sufficient to create a slurry that can be effectively stirred (typically 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst to the mixture under an inert atmosphere. Causality Note: Pd/C is pyrophoric and can ignite flammable solvents in the presence of air. Adding it under an inert gas blanket is a critical safety measure.

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the headspace of the vessel with hydrogen gas several times to replace the inert atmosphere.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or as determined by local standard operating procedures).

-

Begin vigorous stirring and maintain the reaction at room temperature (20-30°C). The reaction is typically exothermic; cooling may be required for large-scale reactions.

-

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to confirm the disappearance of the starting material.

-

Work-up:

-

Once the reaction is complete, cease stirring and carefully vent the excess hydrogen gas.

-

Purge the vessel with inert gas. Trustworthiness Note: This step is crucial to prevent the catalyst from igniting upon exposure to air during filtration.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent (ethanol) to ensure complete recovery of the product.

-

Combine the filtrate and washings.

-

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. The resulting solid is crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., isopropyl alcohol or toluene/heptane) to yield the final product of high purity.

Part 4: Applications in Pharmaceutical and Chemical Synthesis

This compound serves as a key pharmaceutical intermediate, a term for a chemical compound that is a building block for an Active Pharmaceutical Ingredient (API).[1][6][7][8] Its utility stems from the ortho-relationship of the amino and hydroxyl groups, which is a classic structural motif for the synthesis of important heterocyclic systems.

Caption: Key synthetic applications derived from this compound.

Synthesis of Phenoxazine Derivatives

Phenoxazines are a class of tricyclic heterocyclic compounds with a broad range of biological activities, including antitumor and antibacterial properties. They are also used as dyes and fluorescent probes.[2][7] The synthesis of the phenoxazine core often involves the oxidative condensation of an o-aminophenol. For example, the novel antitumor agent 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one is synthesized from the closely related 2-amino-5-methylphenol.[5] By analogy, this compound is an ideal precursor for constructing highly substituted phenoxazine derivatives, which can be screened for various pharmacological activities.

Precursor to Carbazole Scaffolds

Carbazole alkaloids and their synthetic derivatives are renowned for their significant pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[9] Modern synthetic methods, such as palladium-catalyzed intramolecular C-H amination, allow for the direct cyclization of 2-aminobiphenyls to form the carbazole ring system.[10] this compound can be utilized in multi-step syntheses to first form a substituted 2-aminobiphenyl intermediate, which is then cyclized to yield a dimethyl-hydroxy-carbazole derivative, a scaffold ripe for further functionalization in drug discovery programs.

Analogs of Existing Drugs

While not a direct precursor, the core structure of this compound is related to that of the antiarrhythmic drug Mexiletine, which is 1-(2,6-dimethylphenoxy )-2-propanamine.[11][12] The 2,6-dimethylphenol moiety is critical for the activity of Mexiletine.[13] Therefore, this compound serves as a valuable starting material for synthesizing novel analogs of Mexiletine, where the amino and hydroxyl groups can be used as handles to introduce new pharmacophores or modify physicochemical properties in the search for agents with improved potency or reduced toxicity.[14][15]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. This compound is classified as harmful and an irritant.

GHS Hazard Classification:

-

H302: Harmful if swallowed.[3]

-

Irritant: May cause skin, eye, and respiratory irritation.

Precautionary Measures & Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, dark, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

Phenol, 2-amino-4,6-dimethyl- - Substance Details - SRS. US EPA. [Link]

-

Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. RSC Medicinal Chemistry. [Link]

-

Carbazole synthesis. Organic Chemistry Portal. [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

-

Pharma API Intermediates. Pharma Noble Chem Ltd. [Link]

-

Deracemization of mexiletine biocatalyzed by omega-transaminases. PubMed. [Link]

-

2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one as an unexpected product from reduction of 5-methyl-2-nitrophenol. ResearchGate. [Link]

-

Mexiletine. PubChem. [Link]

-

Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]

-

Synthesis of the carbazole scaffold directly from 2-amino-biphenyl by means of a Tandem C-H activation and C-N bond formation. ResearchGate. [Link]

-

An improved synthesis of m-hydroxymexiletine, a potent mexiletine metabolite. PubMed. [Link]

- WO2010003970A2 - Phenoxazine dyes.

-

Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. PubMed. [Link]

-

Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. National Institutes of Health (NIH). [Link]

- EP0085488B1 - Amino acid derivatives and antihypertensive drugs containing them.

-

API & Pharma Intermediates: Backbone of Drug Development. PYG Lifesciences. [Link]

-

Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9). MDPI. [Link]

-

Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. National Institutes of Health (NIH). [Link]

Sources

- 1. Synthesis of C4-Aminated Carbazoles and Their Derivatives via Pd/NBE Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved method for the rapid preparation of 2-amino-4,4a-dihydro-4a,7-dimethyl-3H-phenoxazine-3-one, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. probiologists.com [probiologists.com]

- 7. casirmediapublishing.com [casirmediapublishing.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Deracemization of mexiletine biocatalyzed by omega-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mexiletine | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An improved synthesis of m-hydroxymexiletine, a potent mexiletine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting and Boiling Points of 2-Amino-4,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylphenol, a substituted phenol derivative, is a compound of interest in various chemical and pharmaceutical research areas. Its utility as a building block in organic synthesis necessitates a thorough understanding of its fundamental physical properties. This guide provides a detailed exploration of the melting and boiling points of this compound, delving into the underlying physicochemical principles and offering robust, field-proven methodologies for their experimental determination. This document is intended to serve as a comprehensive resource for scientists, researchers, and professionals in drug development, ensuring accuracy and reproducibility in their work.

Core Physical Properties of this compound

The melting and boiling points are critical physical constants that provide insights into the purity and identity of a substance. For this compound (CAS No: 41458-65-5), these values are well-documented.[1][2][3][4][5]

| Property | Value | Source |

| Melting Point | 130 °C | ECHEMI[6] |

| Boiling Point | 244.7 ± 28.0 °C at 760 mmHg | ECHEMI[6] |

These values serve as a benchmark for laboratory-determined measurements and are foundational for the quality control of this compound.

Scientific Principles Governing Melting and Boiling Points

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces.[7] For this compound, several key interactions are at play:

-

Hydrogen Bonding: The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of strong hydrogen bonds between molecules.[8] These are powerful intermolecular forces that require significant thermal energy to overcome, thus contributing to a relatively high melting and boiling point.[8][9]

-

Van der Waals Forces: As a molecule with a considerable surface area, this compound also exhibits van der Waals forces (specifically, London dispersion forces).[10][11] The methyl groups (-CH3) on the aromatic ring increase the molecule's size and surface area, further strengthening these interactions.[10]

-

Dipole-Dipole Interactions: The polar C-O and C-N bonds create a net dipole moment in the molecule, leading to dipole-dipole interactions between adjacent molecules.[8]

The combination of these forces results in the observed melting and boiling points. The planar structure of the benzene ring also allows for efficient packing in the solid state, which influences the melting point.[10]

The Critical Role of Purity in Melting Point Determination

The melting point is not only an identifier but also a sensitive indicator of purity. A pure crystalline solid will typically melt over a narrow temperature range (0.5-1.0°C).[12] The presence of impurities disrupts the crystal lattice, which weakens the intermolecular forces.[13] This leads to two observable effects:

-

Melting Point Depression: The melting point of an impure substance is lower than that of the pure compound.[12][14]

-

Broadening of the Melting Range: The temperature range over which the substance melts becomes wider.[13][14][15]

Therefore, a sharp melting point close to the literature value is a strong indication of high purity.

Experimental Determination of Melting and Boiling Points

The capillary method is a widely accepted and straightforward technique for determining the melting and boiling points of a solid organic compound.[6][16]

Melting Point Determination Protocol

This protocol outlines the steps for determining the melting point of this compound using a standard melting point apparatus.

I. Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to tightly pack the solid to a height of 2-3 mm.[6]

II. Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[16]

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point of 130°C.

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[17]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

III. Self-Validation and Trustworthiness:

-

To ensure accuracy, perform the determination in triplicate.

-

A narrow melting point range (≤ 1°C) is indicative of a pure sample.[12]

-

If the melting point is depressed and the range is broad, the sample may require further purification.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination Protocol (Micro Scale)

This protocol describes the determination of the boiling point using a small amount of substance, which is advantageous when dealing with valuable or limited quantities of this compound.

I. Apparatus Setup:

-

Place a small amount of this compound into a small test tube or fusion tube.

-

Take a capillary tube and seal one end by heating it in the flame of a Bunsen burner.[18]

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), making sure the rubber band is not submerged in the oil.[19]

II. Measurement:

-

Gently heat the heating bath. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands and is displaced by the vapor of the sample.[19][20]

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is at or slightly above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[18][19][20] Record this temperature.

III. Causality and Self-Validation:

-

The principle behind this method is that the liquid enters the capillary when the vapor pressure of the substance equals the external atmospheric pressure, which is the definition of the boiling point.[18][20]

-

Allowing the apparatus to cool slowly is crucial for an accurate reading.

-

Repeat the measurement to ensure the result is reproducible.

Caption: Workflow for Boiling Point Determination.

Conclusion

The melting and boiling points of this compound are fundamental physical constants that are essential for its identification and purity assessment. A thorough understanding of the intermolecular forces that dictate these properties, coupled with the meticulous application of standardized experimental protocols, ensures the generation of reliable and reproducible data. This guide provides the necessary theoretical framework and practical methodologies to empower researchers, scientists, and drug development professionals in their work with this important chemical compound.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Melting Points - Concept. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Reddit. (2022, May 12). Why does phenol have a higher melting/boiling point compared to ethanol? : r/Mcat. Retrieved from [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P):. Retrieved from [Link]

-

Chemistry For Everyone. (2025, September 3). What Is The Melting And Boiling Point Of Phenol? [Video]. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2025, July 22). How Do Impurities Affect Melting Temperature (Tm)? [Video]. YouTube. Retrieved from [Link]

-

US EPA. (n.d.). Phenol, 2-amino-4,6-dimethyl- - Substance Details - SRS. Retrieved from [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved from [Link]

-

Emerald Cloud Lab. (2025, September 25). ExperimentMeasureMeltingPoint Documentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Saskoer. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]

-

TutorChase. (n.d.). How does the presence of a functional group affect boiling and melting points?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

Student Academic Success Services. (n.d.). Properties and Trends of Organic Compounds. Retrieved from [Link]

Sources

- 1. This compound | 41458-65-5 [sigmaaldrich.com]

- 2. 41458-65-5|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. edisco.it [edisco.it]

- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 8. tutorchase.com [tutorchase.com]

- 9. byjus.com [byjus.com]

- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mt.com [mt.com]

- 13. Video: Melting Points - Concept [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. westlab.com [westlab.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 2-Amino-4,6-dimethylphenol: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients and their intermediates is a critical physicochemical property that governs their behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 2-Amino-4,6-dimethylphenol (CAS: 41458-65-5), a key building block in medicinal chemistry. While specific quantitative solubility data for this compound is sparse in public literature, this document consolidates the theoretical principles governing its solubility, provides predictive analysis based on its molecular structure, and presents a robust, validated experimental protocol for its determination in various organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding and a practical framework for assessing the solubility of this compound.

Introduction to this compound

This compound is a substituted aminophenol derivative with the molecular formula C₈H₁₁NO.[1] Its structure features a phenol ring substituted with one amino group and two methyl groups. This unique combination of functional groups imparts a specific set of physicochemical properties, making it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.

Understanding the solubility of this compound is paramount for several key operations in a laboratory and manufacturing setting:

-

Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve in the chosen solvent.

-

Purification: Processes like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

-

Formulation: For drug development, the solubility profile dictates the choice of excipients and the delivery mechanism of the final product.

Given the limited availability of published quantitative data, this guide provides the necessary theoretical and practical tools for researchers to determine the solubility of this compound in a reliable and reproducible manner.

Theoretical Framework and Predictive Analysis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is maximized when their intermolecular forces are similar in type and magnitude. The molecular structure of this compound provides clear indicators of its likely behavior.

Key Molecular Features:

-

Polar Functional Groups: The presence of both a hydroxyl (-OH) group and an amino (-NH₂) group makes the molecule highly polar. Both groups can act as hydrogen bond donors and acceptors, suggesting strong interactions with polar solvents.[2]

-

Aromatic System: The benzene ring is a bulky, nonpolar feature.

-

Alkyl Substituents: The two methyl (-CH₃) groups are nonpolar and increase the lipophilicity of the molecule, slightly counteracting the effect of the polar functional groups.

Predictive Solubility Profile:

Based on this structure, we can draw parallels with structurally similar compounds to predict the solubility of this compound:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are excellent hydrogen bond donors and acceptors. The energy gained from forming strong hydrogen bonds between the solvent and the -OH and -NH₂ groups of the solute is expected to overcome the solute's crystal lattice energy, leading to high solubility. Isomeric aminophenols are known to be moderately to highly soluble in alcohols.[2][3]

-

High Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), acetone, and ethyl acetate are polar and can act as hydrogen bond acceptors. They will readily solvate the molecule, leading to good solubility. 4-Aminophenol, for instance, is very soluble in DMSO and soluble in acetone and ethyl acetate.[4][5]

-

Moderate to Low Solubility in Nonpolar Solvents: In solvents like toluene, hexane, and chloroform , the primary intermolecular forces are weak van der Waals forces. These are insufficient to disrupt the strong hydrogen bonds between molecules of this compound in its solid state. While the nonpolar benzene ring and methyl groups will offer some affinity, overall solubility is expected to be limited. Related compounds like 4-aminophenol exhibit only slight solubility in toluene and negligible solubility in chloroform.[3][4]

Experimental Protocol for Solubility Determination

To generate reliable and quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, isopropanol).

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of the Sample: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation. Record the exact amount added. Add a precise volume of the chosen organic solvent to the vial.

-

Causality: Using an excess of the solid is critical. If all the solid dissolves, the solution is not saturated, and the measured solubility will be erroneously low.

-

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours).

-

Trustworthiness: A preliminary time-to-equilibrium study should be performed. Samples are taken at various time points (e.g., 12, 24, 48, 72 hours) and analyzed. Equilibrium is confirmed when the measured concentration no longer increases over time. This validates the chosen equilibration period.

-

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for a short period. To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

Causality: Any suspended micro-particulates in the analyzed sample will lead to an overestimation of solubility. Centrifugation is a more reliable method than gravity settling alone.

-

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. Perform a precise serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Trustworthiness: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane. The dilution step must be performed with calibrated volumetric glassware to ensure accuracy.

-

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method. Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Expertise: HPLC is often the preferred method due to its high specificity and ability to separate the analyte from any potential degradation products or impurities that might be soluble.[6] The calibration curve must demonstrate linearity (R² > 0.999) across the working concentration range.

-

-

Calculation: Use the concentration obtained from the calibration curve and the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units, such as mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized format to allow for easy comparison across different solvents.

Table 1: Template for Reporting Experimental Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

|---|---|---|---|---|

| Alcohols | Methanol | 25.0 | [Insert Data] | [Insert Data] |

| Ethanol | 25.0 | [Insert Data] | [Insert Data] | |

| Isopropanol | 25.0 | [Insert Data] | [Insert Data] | |

| Ketones | Acetone | 25.0 | [Insert Data] | [Insert Data] |

| Esters | Ethyl Acetate | 25.0 | [Insert Data] | [Insert Data] |

| Ethers | Diethyl Ether | 25.0 | [Insert Data] | [Insert Data] |

| Aprotic Polar | Acetonitrile | 25.0 | [Insert Data] | [Insert Data] |

| Dimethyl Sulfoxide | 25.0 | [Insert Data] | [Insert Data] | |

| Aromatic | Toluene | 25.0 | [Insert Data] | [Insert Data] |

| Nonpolar | n-Hexane | 25.0 | [Insert Data] | [Insert Data] |

Conclusion

References

-

Wikipedia. (2023). 4-Aminophenol. Retrieved from [Link]

-

Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

-

He, Y., et al. (2010). Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin, Respectively) from (292.35 to 348.10) K. Journal of Chemical & Engineering Data, 55(5), 2092-2095. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Aminophenol. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

-

Chemsrc. (n.d.). This compound | CAS#:41458-65-5. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. Retrieved from [Link]

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Scribd. (n.d.). Solubility and Properties of Alcohols & Phenols. Retrieved from [Link]

-

US EPA. (2023). Phenol, 2-amino-4,6-dimethyl- - Substance Details. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2025). Phenol solubility,acidity, chemical test.CBSE 2025 class 12. Retrieved from [Link]

- Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. (Doctoral dissertation).

-

PubChem. (n.d.). 2-Amino-4,5-dimethylphenol. Retrieved from [Link]

-

ChemBK. (2024). 2-AMINO-4,6-DIMETHYL-PHENOL. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-dimethyl-. Retrieved from [Link]

-

European Commission. (2014). OPINION ON 3-amino-2,6-dimethylphenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-xylenol. Retrieved from [Link]

-

PubMed. (2001). Alpha-amino acid phenolic ester derivatives: novel water-soluble general anesthetic agents. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylphenol. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Amino-4,5-dimethylphenol | CAS#:6623-41-2. Retrieved from [Link]

- US EPA. (n.d.). Ambient Water Quality Criteria for 2,4-dimethylphenol.

Sources

A Comprehensive Safety & Handling Guide for 2-Amino-4,6-dimethylphenol

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for 2-Amino-4,6-dimethylphenol (CAS: 41458-65-5), a chemical intermediate utilized in complex organic synthesis. The information is curated for researchers, chemists, and drug development professionals who require a technical understanding beyond standard Safety Data Sheet (SDS) summaries. Our focus is on the causality behind safety procedures to foster a proactive safety culture in the laboratory.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. This compound, also known as 6-Amino-2,4-xylenol, is a substituted aniline derivative. Its properties dictate its behavior and the necessary precautions for its handling.

| Property | Value | Source |

| CAS Number | 41458-65-5 | [1][2][3] |

| Molecular Formula | C8H11NO | [1][3] |

| Molecular Weight | 137.18 g/mol | [1][3] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 6-Amino-2,4-xylenol, 2,4-Dimethyl-6-aminophenol | [1] |

| Appearance | Solid | [4] |

| Melting Point | 130 °C | [1] |

| Boiling Point | 244.7 ± 28.0 °C at 760 mmHg | [1] |

GHS Hazard Assessment and Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. This compound presents significant acute toxicity risks. It is crucial to note that classifications can vary slightly between suppliers. For maximum safety, laboratory personnel should adhere to the most stringent classification available.

Several sources classify this compound as Toxic if swallowed, in contact with skin, or inhaled (H301, H311, H331), designating it with the "Danger" signal word.[4] Another common classification is Harmful if swallowed (H302).[1] Given this potential for high toxicity, it is imperative to treat this compound with the precautions required for a substance with a high acute toxicity rating in all exposure routes.

GHS Hazard Profile Diagram

Caption: GHS pictogram summary for this compound.

Toxicological Profile and Exposure Routes

Understanding the toxicological impact is key to appreciating the necessity of stringent controls. The primary hazard of this compound is its acute toxicity. The presence of both an amino and a hydroxyl group on the benzene ring can facilitate absorption and interaction with biological systems.

-

Oral Toxicity: Harmful or toxic if swallowed.[1][4] Ingestion can lead to systemic poisoning.

-

Dermal Toxicity: Potentially toxic in contact with skin.[4] The compound can be absorbed through the skin, leading to systemic effects. This route of exposure is particularly insidious in a laboratory setting, as minor, unnoticed contact can still result in toxic exposure.

-

Inhalation Toxicity: Potentially toxic if inhaled.[4] As a solid, the primary inhalation risk comes from dust or aerosols generated during handling, weighing, or transfer. These fine particles can be easily inhaled into the respiratory tract.

-

Eye and Skin Irritation: While acute toxicity is the primary concern, related phenol and aniline compounds are known to be irritants or corrosives.[5][6] Therefore, skin and severe eye irritation should be assumed as potential hazards.

Emergency First-Aid Protocols

In the event of an exposure, immediate and correct action is critical. The following protocols are based on established best practices for handling acutely toxic substances. A self-validating system requires that all laboratory personnel are trained on these procedures before handling the compound.

Emergency Response Workflow

Caption: Standard workflow for first response to chemical exposure.

Detailed First-Aid Measures

-

If Inhaled: Immediately move the exposed person to fresh air and keep them in a position comfortable for breathing.[5][7][8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately take off all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Immediate medical attention is required.[5]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do so. Continue rinsing.[5][8] Immediate medical attention is required.[5]

-

If Swallowed: Rinse mouth thoroughly with water.[5] Do NOT induce vomiting. [5][9] Call a physician or Poison Control Center immediately.[5]

Laboratory Handling and Personal Protective Equipment (PPE)

Proactive prevention is superior to reactive emergency response. The high toxicity of this compound necessitates stringent engineering controls and a comprehensive PPE strategy.

-

Engineering Controls:

-

Chemical Fume Hood: All handling, weighing, and transfer operations involving this compound must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[9]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Stations: An operational eyewash station and safety shower must be in close proximity to the workstation.[6]

-

-

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard.

| PPE | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash risk. | Protects against dust particles or splashes from entering the eyes, a rapid route of absorption. |

| Skin Protection | Nitrile gloves (check manufacturer for breakthrough time). A chemically resistant lab coat. | Prevents dermal contact and absorption, a key route of toxic exposure.[5][7] |

| Respiratory Protection | Not typically required if work is performed exclusively within a fume hood. If exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges is necessary. | Protects against the inhalation of toxic dust.[7] |

Safe Storage and Incompatibility

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.

-

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8][10]

-

The storage area should be a designated, locked cabinet or area accessible only to authorized personnel, reflecting the compound's toxicity.[5][11]

-

Some suppliers recommend storage under an inert atmosphere in a dark place.[4]

-

-

Incompatible Materials:

Accidental Release and Disposal Procedures

A prepared response to a spill is a critical component of a laboratory safety program.

-

Spill Containment and Cleanup:

-

Evacuate: Alert personnel and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

PPE: Don full PPE as described in Section 5, including respiratory protection if necessary.

-

Containment: Prevent further spread. Do not allow the chemical to enter drains.

-

Cleanup: Carefully sweep or scoop up the solid material, avoiding dust generation.[8][11] Place into a suitable, labeled, and sealed container for disposal.

-

Decontamination: Clean the spill area thoroughly.

-

-

Waste Disposal:

References

-

Chemsrc. This compound | CAS#:41458-65-5. [Link]

-

PubChem. 4-Amino-2,6-dimethylphenol. [Link]

-

PubChem. 2-Amino-4,5-dimethylphenol. [Link]

-

U.S. Environmental Protection Agency (EPA). Phenol, 2-amino-4,6-dimethyl- - Substance Details. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | CAS#:41458-65-5 | Chemsrc [chemsrc.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | 41458-65-5 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. uwaterloo.ca [uwaterloo.ca]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Guide to the Safe Handling and Storage of 2-Amino-4,6-dimethylphenol

This guide provides an in-depth framework for the proper handling, storage, and emergency management of 2-Amino-4,6-dimethylphenol (CAS: 41458-65-5), a chemical intermediate critical to various research and development applications. Adherence to these protocols is essential for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. The procedures outlined herein are synthesized from authoritative safety data and field-proven best practices, designed for an audience of trained researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various conditions and inform the selection of appropriate handling and storage protocols.

Table 1.1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 41458-65-5 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | This compound |

| Common Synonyms | 6-Amino-2,4-xylenol |[1] |

Table 1.2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | |

| Boiling Point | 244.7 °C at 760 mmHg | [1] |

| Melting Point | 130 °C | [1] |

| Flash Point | 101.8 °C |[1] |

Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact. A critical analysis of its hazard profile is necessary to justify the stringent controls detailed later in this guide.

The Globally Harmonized System (GHS) classification for this compound indicates significant acute toxicity. It is crucial to note that different suppliers may report slightly varied hazard statements, reflecting differences in the purity or formulation of the product. Therefore, a conservative approach that accounts for the most stringent warnings is always recommended.

Table 2.1: GHS Hazard Profile

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Signal Word | Danger / Warning | Note: Some sources list "Danger" while others list "Warning". Assume the higher hazard level. | [1] |

| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed. | [1] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin. | |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled. | |

| Skin Irritation | H315 | Causes skin irritation. | [2] |

| Eye Irritation | H319 | Causes serious eye irritation. | [2] |

| Respiratory Irritation | H335 | May cause respiratory irritation. |[2] |

Precautionary Statements (Selected) :

-

P261: Avoid breathing dust.[1]

-

P270: Do not eat, drink or smoke when using this product.[1][3]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to risk mitigation, known as the Hierarchy of Controls, prioritizes the most effective measures for hazard reduction. This framework is essential for creating a self-validating system of safety.

Caption: Workflow for the safe weighing and handling of this compound.

Protocol Steps:

-

Preparation: Before handling the compound, don all required PPE as specified in Section 3.2.

-

Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Handling: Minimize dust generation when transferring the solid from its storage container. [5]Use a spatula for transfers rather than pouring.

-

Housekeeping: Wash hands and arms thoroughly with soap and water after handling is complete. [5]Contaminated clothing should be removed and laundered before reuse. [5]5. Prohibition: Do not eat, drink, or smoke in any area where this chemical is handled or stored. [3]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

Caption: Decision tree for the proper storage of this compound.

Storage Requirements:

-

Container: Keep the container tightly closed to prevent contamination and reaction with air or moisture. [4][5]* Environment: Store in a cool, dry, and well-ventilated area. [5][6]* Security: The storage area should be locked or otherwise accessible only to authorized personnel. [3]* Specific Conditions: For long-term stability, store in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature. * Incompatibilities: Avoid storage near strong oxidizing agents. [6]Contact with these substances can lead to vigorous and potentially hazardous reactions.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

6.1. Spill Response

The response protocol depends on the scale of the spill. This guide addresses a minor laboratory spill (less than 10g of solid, manageable by trained personnel). For major spills, evacuate the area and contact institutional emergency response personnel immediately.

Caption: Flowchart for a minor spill response.

Spill Cleanup Protocol:

-

Evacuate and Ventilate: Ensure adequate ventilation, preferably within a fume hood, to prevent the spread of dust. 2. Control: Prevent the spread of dust by covering the spill with an inert absorbent like vermiculite or sand. [7][8]3. Collect: Carefully sweep up the material and place it into a suitable, clearly labeled container for hazardous waste. [5]Avoid any actions that could generate airborne dust. [5]4. Decontaminate: Wash the affected surface area thoroughly with soap and water. [9][10]5. Disposal: All cleanup materials and contaminated PPE must be disposed of as hazardous waste according to institutional and local regulations. [10] 6.2. First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. [5]If breathing is difficult or has stopped, provide artificial respiration (do NOT use mouth-to-mouth) and seek immediate medical attention. [5][11]* Skin Contact: Immediately remove all contaminated clothing. [3]Flush the affected skin with copious amounts of water for at least 15 minutes. [5][11]Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. [4][5]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention from an ophthalmologist. [3]* Ingestion: Do NOT induce vomiting. [5][11]If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. [5]Seek immediate medical attention. [5]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

-

Collect waste in compatible, sealed, and clearly labeled containers.

-

Do not mix with incompatible waste streams. [10]3. Dispose of the waste through your institution's environmental health and safety office, in strict accordance with all local, state, and federal regulations. [3][4]

References

-

University of St Andrews. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

US EPA. (n.d.). Phenol, 2-amino-4,6-dimethyl- - Substance Details. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Chemical spill cleanup procedures. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:41458-65-5. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromo-2,6-dimethylphenol. Retrieved from [Link]

-

University of Lethbridge. (2019). Chemical Release (Spill) Response Guideline. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Thermo Fisher Scientific. (2019). Safety Data Sheet for 2,5-Xylenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. Retrieved from [Link]

-

CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

MicroCare LLC. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Amino-2,6-dimethylphenol | C8H11NO | CID 82668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. fishersci.com [fishersci.com]

- 7. qmul.ac.uk [qmul.ac.uk]

- 8. jk-sci.com [jk-sci.com]

- 9. 2-AMINO-4,6-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. ulethbridge.ca [ulethbridge.ca]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Core Synthesis Pathway for 2-Amino-4,6-dimethylphenol

Introduction: The Significance of 2-Amino-4,6-dimethylphenol in Modern Drug Discovery

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural arrangement, featuring an aniline core with strategically placed methyl and hydroxyl groups, makes it a valuable intermediate for developing novel therapeutic agents. The presence of the amino, hydroxyl, and methyl functionalities on the aromatic ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth exploration of a reliable and efficient two-step synthesis pathway for this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis Route: A Two-Step Approach

The most logical and widely applicable synthesis of this compound commences with the readily available starting material, 2,6-dimethylphenol. The pathway involves two sequential transformations:

-

Electrophilic Nitration: The selective introduction of a nitro group at the para-position of the phenol ring.

-

Reduction of the Nitro Group: The conversion of the nitro intermediate to the desired primary amine.

This approach is favored due to the high regioselectivity of the nitration step and the numerous reliable methods available for the reduction of aromatic nitro compounds.

Part 1: Electrophilic Nitration of 2,6-Dimethylphenol

The initial step in the synthesis is the regioselective nitration of 2,6-dimethylphenol to yield 2,6-dimethyl-4-nitrophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Due to the steric hindrance from the two ortho-methyl groups, the electrophilic attack of the nitronium ion (NO₂⁺) is directed almost exclusively to the para-position.

Causality in Experimental Choices

Several nitrating agents can be employed for this transformation. While a mixture of concentrated nitric acid and sulfuric acid is a classic nitrating agent, it can lead to over-nitration and oxidative side products with highly activated substrates like phenols. Milder and more selective methods are therefore preferable. The use of metal nitrates, such as bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in a solvent like acetone, offers a controlled and efficient alternative.[1][2] These reagents generate the nitronium ion in situ under milder conditions, leading to higher yields and cleaner reactions.

Detailed Experimental Protocol: Nitration

Materials:

-

2,6-Dimethylphenol

-